molecular formula C15H14BrN3O3S B3004214 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097903-44-9

4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B3004214
CAS No.: 2097903-44-9
M. Wt: 396.26
InChI Key: PGEHYFJJFCDKQG-UHFFFAOYSA-N
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Description

4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a bromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The bromobenzenesulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action for 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
  • 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Uniqueness

4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

4-(2-bromophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S/c16-13-5-1-2-6-14(13)23(21,22)18-8-9-19(15(20)11-18)12-4-3-7-17-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEHYFJJFCDKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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